molecular formula C9H18O3 B14692613 Isopropyl 6-hydroxycaproate CAS No. 32818-35-2

Isopropyl 6-hydroxycaproate

Cat. No.: B14692613
CAS No.: 32818-35-2
M. Wt: 174.24 g/mol
InChI Key: PREZTQRHPMBEPG-UHFFFAOYSA-N
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Description

Isopropyl 6-hydroxycaproate is an organic compound that belongs to the ester family. It is derived from 6-hydroxycaproic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-hydroxycaproate typically involves the esterification of 6-hydroxycaproic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

6-Hydroxycaproic acid+IsopropanolAcid CatalystIsopropyl 6-hydroxycaproate+Water\text{6-Hydroxycaproic acid} + \text{Isopropanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 6-Hydroxycaproic acid+IsopropanolAcid Catalyst​Isopropyl 6-hydroxycaproate+Water

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.

    Reduction: Formation of 6-hydroxyhexanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropyl 6-hydroxycaproate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of metabolic pathways involving esters.

    Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 6-hydroxycaproate involves its hydrolysis to 6-hydroxycaproic acid and isopropanol. This hydrolysis can be catalyzed by esterases in biological systems. The 6-hydroxycaproic acid can then enter various metabolic pathways, while isopropanol can be further metabolized or excreted.

Comparison with Similar Compounds

  • Methyl 6-hydroxycaproate
  • Ethyl 6-hydroxycaproate
  • Butyl 6-hydroxycaproate

Comparison: Isopropyl 6-hydroxycaproate is unique due to its isopropyl group, which can influence its solubility and reactivity compared to other esters of 6-hydroxycaproic acid. For example, the isopropyl group may provide steric hindrance, affecting the rate of hydrolysis compared to methyl or ethyl esters.

Properties

CAS No.

32818-35-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

propan-2-yl 6-hydroxyhexanoate

InChI

InChI=1S/C9H18O3/c1-8(2)12-9(11)6-4-3-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

PREZTQRHPMBEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCO

Related CAS

194362-09-9

Origin of Product

United States

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